1-十二烷磺酸甲酯

描述

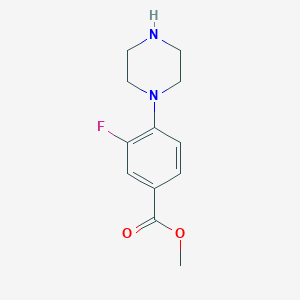

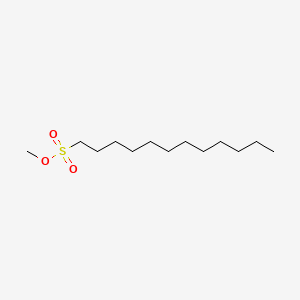

1-Dodecanesulfonic acid, methyl ester is a chemical compound. It is a type of ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids .

Synthesis Analysis

Esters can be synthesized through a process called esterification. This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Another synthetic pathway to esters involves the reaction of acid chlorides with alcohols to yield an ester and hydrochloric acid . In the case of methyl esters, carboxylic acids can react with diazomethane to produce the ester .Chemical Reactions Analysis

Esters, including 1-Dodecanesulfonic acid, methyl ester, undergo a reaction known as hydrolysis. In this reaction, the ester is split with water, replacing the alkoxy (OR’) group of the ester with another group . This reaction can be catalyzed by either an acid or a base .Physical And Chemical Properties Analysis

Esters are neutral compounds and have polar bonds. They do not engage in hydrogen bonding with each other, which results in considerably lower boiling points than their isomeric carboxylic acids counterparts . Esters of low molar mass are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .科学研究应用

代谢途径和生化重要性

- 酵母中的代谢:1-十二烷磺酸甲酯因其在酵母,特别是酿酒酵母中的代谢而受到研究。这项研究提供了对代谢途径和异构内酯产生的见解,这些内酯具有生物化学意义,包括在发酵中的应用和作为潜在的抗癌剂 (Garbe & Tressl, 2003).

环境影响和表面活性剂应用

- 表面活性剂的生态评估:研究比较了十二烷醇乙氧基化物和甲酯乙氧基化物的生态影响,包括来自 1-十二烷磺酸甲酯的那些。这项研究对于了解这些化合物对环境的影响及其作为环保型表面活性剂的潜力至关重要 (Szwach & Lukosek, 2017).

化学合成和性质

可裂解表面活性剂的合成:对新型磺化酯型可裂解表面活性剂的合成研究,这些表面活性剂表现出良好的水溶性和生物降解性,对工业应用有影响,包括在环境降解至关重要的配方中 (Ono et al., 1998).

全细胞生物催化剂应用:使用 1-十二烷磺酸甲酯基于细菌 P450 单加氧酶生物催化剂生产 ω-羟基十二烷酸,显示出在生物技术应用中的潜力,特别是在羟基化脂肪酸的合成中 (Scheps et al., 2013).

生物转化和生物基生产

- 十二烷二酸的生产:十二烷酸甲酯通过热带假丝酵母进行生物转化以生产十二烷二酸 (DDA),突出了该化合物在绿色化学和可再生产品合成中的潜力。DDA 是聚酰胺尼龙-6,12 生产的关键前体 (Funk et al., 2017).

作用机制

The mechanism of action for ester reactions typically involves a nucleophilic attack on the carbonyl carbon of the ester, followed by the removal of the leaving group . For example, in the synthesis of methyl esters, the first step of the mechanism is a simple acid-base reaction to deprotonate the carboxylic acid. The carboxylate then acts as the nucleophile in an SN2 reaction with protonated diazomethane to produce the methyl ester .

安全和危害

The safety data sheet for a related compound, Dodecanesulfonic acid, sodium salt, indicates that it may form combustible dust concentrations in air . It should be stored in a well-ventilated place and kept tightly closed . In case of contact with skin or eyes, it is recommended to rinse immediately with plenty of water and seek medical attention .

属性

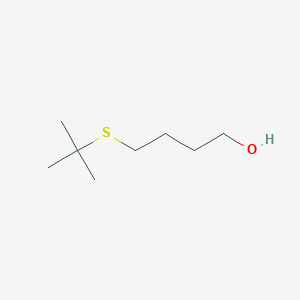

IUPAC Name |

methyl dodecane-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O3S/c1-3-4-5-6-7-8-9-10-11-12-13-17(14,15)16-2/h3-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQFDNSGJXSEGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCS(=O)(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80178413 | |

| Record name | 1-Dodecanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Dodecanesulfonic acid, methyl ester | |

CAS RN |

2374-65-4 | |

| Record name | 1-Dodecanesulfonic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002374654 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Dodecanesulfonic acid, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80178413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-Benz[e]indene](/img/structure/B3050040.png)

![1H-Imidazo[4,5-f]quinoline](/img/structure/B3050049.png)